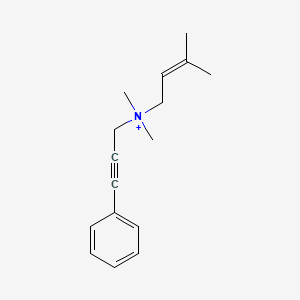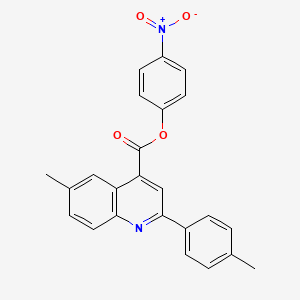
N,N,3-trimethyl-N-(3-phenylprop-2-yn-1-yl)but-2-en-1-aminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIMETHYL(3-METHYLBUT-2-EN-1-YL)(3-PHENYLPROP-2-YN-1-YL)AZANIUM is a complex organic compound characterized by its unique structure, which includes a dimethyl group, a 3-methylbut-2-en-1-yl group, and a 3-phenylprop-2-yn-1-yl group attached to an azanium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL(3-METHYLBUT-2-EN-1-YL)(3-PHENYLPROP-2-YN-1-YL)AZANIUM typically involves multiple steps, including the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-methylbut-2-en-1-yl pivalate with 3-phenylprop-2-yn-1-ol under specific conditions to form the desired product . The reaction conditions often include the use of a catalyst, such as sodium hydroxide, and may require specific temperature and pressure settings to optimize yield .
Industrial Production Methods
In industrial settings, the production of DIMETHYL(3-METHYLBUT-2-EN-1-YL)(3-PHENYLPROP-2-YN-1-YL)AZANIUM may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, often employing advanced techniques such as mechanochemical processes .
Análisis De Reacciones Químicas
Types of Reactions
DIMETHYL(3-METHYLBUT-2-EN-1-YL)(3-PHENYLPROP-2-YN-1-YL)AZANIUM undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or acetone .
Major Products
The major products formed from these reactions include aldehydes, ketones, alcohols, and substituted derivatives, depending on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
DIMETHYL(3-METHYLBUT-2-EN-1-YL)(3-PHENYLPROP-2-YN-1-YL)AZANIUM has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of DIMETHYL(3-METHYLBUT-2-EN-1-YL)(3-PHENYLPROP-2-YN-1-YL)AZANIUM involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to DIMETHYL(3-METHYLBUT-2-EN-1-YL)(3-PHENYLPROP-2-YN-1-YL)AZANIUM include:
Uniqueness
What sets DIMETHYL(3-METHYLBUT-2-EN-1-YL)(3-PHENYLPROP-2-YN-1-YL)AZANIUM apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C16H22N+ |
|---|---|
Peso molecular |
228.35 g/mol |
Nombre IUPAC |
dimethyl-(3-methylbut-2-enyl)-(3-phenylprop-2-ynyl)azanium |
InChI |
InChI=1S/C16H22N/c1-15(2)12-14-17(3,4)13-8-11-16-9-6-5-7-10-16/h5-7,9-10,12H,13-14H2,1-4H3/q+1 |
Clave InChI |
YINOQJNAIVJZJH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC[N+](C)(C)CC#CC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11618631.png)
![ethyl (2Z)-2-(4-bromobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11618638.png)
![(5Z)-3-allyl-5-{[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11618641.png)
![methyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11618645.png)
![9-methyl-2-(4-morpholinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618668.png)
![(2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11618686.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B11618688.png)

![ethyl (5Z)-2-(4-ethoxyanilino)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11618694.png)
![3,3-dimethyl-8-(morpholin-4-yl)-6-(propylsulfanyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11618700.png)
![ethyl 1-[4-(diethylamino)phenyl]-5-[2-(dimethylamino)ethoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B11618701.png)
![2-(4-Chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11618707.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide](/img/structure/B11618716.png)
![3-Ethyl 6-methyl 4-[(3,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11618723.png)
